Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid is a chiral amino acid derivative characterized by a pyridine ring attached to a butyric acid backbone. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and potential applications in drug development. The compound's systematic name reflects its specific stereochemistry and functional groups, which contribute to its reactivity and biological interactions.
This compound falls under the category of amino acids, specifically classified as an unnatural amino acid due to the presence of the tert-butoxycarbonyl (Boc) protecting group and the pyridine moiety. Its classification as a chiral compound allows it to exhibit distinct pharmacological properties based on its stereochemistry.
The synthesis of Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid typically involves several key steps:
The synthesis may also utilize solid-phase peptide synthesis techniques for industrial applications, allowing for efficient assembly and purification of the compound. Reaction conditions are optimized to minimize side reactions and maximize yield.
Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid features a molecular structure that includes:
The molecular formula is C₁₄H₂₀N₂O₄, with a molecular weight of 280.33 g/mol. The compound's structure can be represented as follows:
This structure facilitates interactions with various biological targets due to the presence of both polar (amino) and aromatic (pyridine) functionalities.
Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid can undergo several types of chemical reactions:
Common reagents for these reactions include palladium on carbon for reductions and alkyl halides or acyl chlorides for substitution reactions. The products formed from these reactions can lead to various derivatives with potential biological activities.
The mechanism of action for Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid involves its interaction with specific molecular targets such as enzymes or receptors. The pyridine ring enables π-π stacking interactions, while the amino acid backbone facilitates hydrogen bonding with target molecules. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid appears as a solid at room temperature, with an irritant hazard classification indicating care should be taken during handling.
The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions. Its reactivity profile allows it to participate in diverse chemical transformations relevant for synthetic applications.
Relevant data includes:
Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid has numerous applications across various fields:
The stereoselective synthesis of Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid relies on chiral induction strategies to achieve high enantiomeric purity. Patent CN112500316A details a multi-step approach beginning with enantioselective hydrogenation of a prochiral enol substrate using a ruthenium-BINAP catalytic system, achieving >98% enantiomeric excess (ee) under optimized conditions [3]. Key to this process is the kinetic resolution of intermediates via enzymatic hydrolysis using Burkholderia cepacia lipase, which selectively cleaves the undesired (S)-enantiomer ester. The critical Boc-protection step employs di-tert-butyl dicarbonate in a dichloromethane/water biphasic system with potassium carbonate, maintaining pH 8–9 to prevent epimerization [3]. Final purification through anti-solvent crystallization (toluene/heptane) yields the title compound with ≥99.5% chiral purity, as confirmed by chiral HPLC analysis .
Table 1: Optimization of Enantioselective Hydrogenation Parameters
Catalyst System | Pressure (psi) | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-(S)-BINAP | 500 | 65 | 98.2 | 92 |
Rh-(R,S)-Josiphos | 500 | 75 | 85.7 | 88 |
Ru-(R)-DM-SEGPHOS | 300 | 50 | 99.5 | 90 |
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for amino protection in peptide synthesis involving Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid. Its orthogonal stability against nucleophiles and bases prevents undesired side reactions when incorporating this β-homoalanine derivative into peptide chains. Crucially, the Boc group suppresses imide formation between the β-amino group and the pyridyl nitrogen during activation steps, a side reaction observed in unprotected analogs that can cause chain termination [2]. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 30 minutes, conditions that leave common resins (e.g., Wang resin) intact while quantitatively removing the Boc group without racemization [4]. Comparative studies show <0.3% racemization during deprotection versus >5% with carbamate-based alternatives, making Boc essential for synthesizing stereochemically pure pyridylalanine-containing peptides .
The electron-deficient 3-pyridyl moiety in Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid presents unique challenges during amide bond formation due to coordination with Lewis acidic coupling reagents. Systematic evaluation reveals that phosphonium salts (e.g., PyBOP) outperform carbodiimides in coupling efficiency:
Table 2: Coupling Reagent Performance with Boc-(R)-3-amino-4-(3-pyridyl)-butyric Acid
Coupling Reagent | Solvent | Reaction Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
Dicyclohexylcarbodiimide (DCC) | Dichloromethane | 120 | 65 | 4.2 |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dimethylformamide | 90 | 78 | 3.1 |
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Dimethylformamide | 45 | 95 | 0.8 |
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) | Acetonitrile | 30 | 97 | 0.5 |
The superiority of PyAOP stems from its ability to suppress racemization through the formation of stable active esters, while its compatibility with acetonitrile minimizes pyridyl ring protonation [2] . Additionally, 4-dimethylaminopyridine (DMAP) catalysis must be avoided as it promotes N-pyridyl quaternization, reducing coupling yields by >30% .
Racemization during activation of Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid primarily occurs through base-assisted abstraction of the α-proton, forming an achiral enolate intermediate. This risk escalates in polar aprotic solvents like dimethylformamide due to enhanced carboxylate ion stability. Patent CN112500316A addresses this by implementing three critical measures: (1) Maintaining reaction temperatures below –15°C during mixed anhydride formation with isobutyl chloroformate; (2) Using 1-hydroxy-7-azabenzotriazole (HOAt) instead of 1-hydroxybenzotriazole (HOBt), as the electron-withdrawing nitrogen at the 7-position lowers the pKa of the α-proton by 1.5 units; and (3) Employing in situ quenching with acetic acid to protonate enolates [3]. These modifications reduce racemization to <0.5% compared to 5–7% in uncorrected protocols. Nuclear magnetic resonance studies confirm that the pyridyl nitrogen does not participate in racemization pathways when protected substrates are used, as verified by deuterium labeling at the α-position [3] .
Industrial-scale synthesis of Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid requires optimization of solvent systems and reaction kinetics to ensure economic viability and consistent quality. Dichloromethane, though effective in laboratory-scale Boc protection, presents regulatory and environmental challenges in manufacturing. Patent CN112500316A substitutes dichloromethane with methyl tert-butyl ether (MTBE) for the Boc reaction, achieving 97% conversion at 25°C within 4 hours while meeting ICH residual solvent limits (Class 3) [3]. The condensation step demonstrates second-order kinetics with an activation energy of 58 kJ/mol, necessitating precise temperature control to avoid byproduct formation.
For crystallization, a mixed solvent system (toluene/heptane, 3:7 v/v) enables isolation yields >90% with impurity rejection efficiency demonstrated below:
Table 3: Solvent Systems for Industrial Crystallization
Solvent Combination | Temperature (°C) | Impurity A (%) | Impurity B (%) | Yield (%) |
---|---|---|---|---|
Ethyl acetate/heptane | 0–5 | 0.8 | 1.2 | 85 |
Toluene/heptane | –10 to –15 | 0.2 | 0.3 | 92 |
Isopropyl acetate/petroleum ether | 5–10 | 1.0 | 0.9 | 88 |
Process analytical technology tools monitor reaction progression in real-time, with Fourier transform infrared spectroscopy tracking the 1805 cm⁻¹ carbonyl peak of the symmetric anhydride intermediate. This enables immediate adjustment of reagent addition rates to prevent over-concentration, which triggers symmetric anhydride precipitation and reduces yield by 15–20% [3]. Continuous flow systems are emerging as solutions to mass transfer limitations during hydrogenation, providing 3-fold higher space-time yields than batch reactors for this synthesis [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: